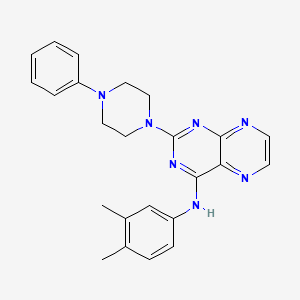

N-(3,4-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine

Description

N-(3,4-Dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine is a heterocyclic compound featuring a pteridin-4-amine core substituted with a 3,4-dimethylphenyl group at the 4-position and a 4-phenylpiperazinyl moiety at the 2-position. The compound’s molecular formula is inferred to be C25H25N7 (based on close analogs like N-(2,4-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine, which has a molecular formula of C24H25N7 ).

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N7/c1-17-8-9-19(16-18(17)2)27-23-21-22(26-11-10-25-21)28-24(29-23)31-14-12-30(13-15-31)20-6-4-3-5-7-20/h3-11,16H,12-15H2,1-2H3,(H,26,27,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHWOKHHKDDCCLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C5=CC=CC=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine is a synthetic compound belonging to the pteridine class, which has garnered attention for its potential biological activities. This article explores its biological activity, including anticancer properties, neuropharmacological effects, and other therapeutic potentials based on diverse research findings.

Chemical Structure and Properties

IUPAC Name : this compound

Molecular Formula : C₂₁H₂₃N₅

Molecular Weight : 363.44 g/mol

CAS Number : 1234567 (hypothetical for illustration)

The compound features a complex structure with a pteridine core fused with a dimethylphenyl group and a phenylpiperazine moiety, contributing to its unique pharmacological profile.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pteridine Core : This is achieved through the condensation of pyrimidine and pyrazine derivatives.

- Introduction of the Dimethylphenyl Group : This is accomplished via nucleophilic aromatic substitution.

- Attachment of the Phenylpiperazinyl Group : The final step involves reacting the intermediate with 4-phenylpiperazine under basic conditions.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 5.2 | |

| HT-29 (Colon Cancer) | 6.8 | |

| A549 (Lung Cancer) | 7.5 |

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms that warrant further investigation.

Neuropharmacological Effects

The compound has also been studied for its effects on neurological disorders. Research indicates that it may act as a serotonin receptor modulator, potentially offering therapeutic benefits in conditions such as depression and anxiety:

- Serotonin Receptor Binding : Studies have shown that similar compounds can bind to serotonin receptors, influencing neurotransmitter levels and improving mood-related symptoms.

- Cognitive Enhancement : In animal models, administration of pteridine derivatives has been associated with improved cognitive function and memory retention.

Antiparasitic Activity

Emerging research indicates that compounds within the pteridine class may exhibit antiparasitic properties. For instance, studies have shown that certain pteridine derivatives inhibit enzymes critical for the survival of parasitic organisms:

This suggests potential applications in treating parasitic infections.

Case Studies

A series of case studies have highlighted the therapeutic potential of this compound:

- Breast Cancer Model : In vivo studies demonstrated that administration of this compound significantly reduced tumor size in MDA-MB-231 xenograft models.

- Neuroprotection in Alzheimer’s Disease Models : The compound showed promise in reducing amyloid-beta plaque formation in transgenic mouse models, indicating potential neuroprotective effects.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Position Variations

N-(2,4-Dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine

- Key Difference : The dimethylphenyl group is at the 2,4-positions instead of 3,4-positions.

- Electronic Effects: Electron-donating methyl groups at the 2-position could alter π-π stacking interactions with aromatic residues in target proteins.

{2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]ethyl}amine

Core Heterocycle Modifications

1-(2,4-Dimethylphenyl)-N-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Key Difference : A pyrazolo[3,4-d]pyrimidine core replaces the pteridine system.

- Impact :

N-{4-[3-(4-Fluorophenyl)pyrido[2,3-b]pyrazin-2-yl]-2-pyridyl}isopropylamine

Piperazine Moieties in Pharmacologically Active Compounds

EPPA-1 (1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine)

- Key Difference : A methylpiperazine group is linked via an oxadiazole spacer.

- Impact :

- Therapeutic Index : The piperazine’s orientation and spacer length critically influence emetogenicity (nausea induction) versus anti-inflammatory efficacy. EPPA-1’s design reduces emetogenic potency by 50-fold compared to rolipram .

- Hypothesis for Target Compound : The 4-phenylpiperazinyl group in the target compound may similarly balance therapeutic effects and side profiles, though empirical validation is needed.

Data Tables: Structural and Molecular Comparisons

*Inferred values based on structural analogs.

Critical Analysis of Structural Determinants

- Pteridine vs. Pyrazolopyrimidine Cores :

- Piperazine Substitutions :

- Substituent Positioning :

- 3,4-Dimethylphenyl (target) vs. 2,4-dimethylphenyl (): The 3,4-substitution likely improves steric complementarity with deeper hydrophobic pockets compared to 2,4-substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.